molecular formula C13H13NO2 B2816901 Methyl 2-(2-methylquinolin-8-yl)acetate CAS No. 1412256-13-3

Methyl 2-(2-methylquinolin-8-yl)acetate

Cat. No.: B2816901
CAS No.: 1412256-13-3
M. Wt: 215.252
InChI Key: MVYIDFCWKYEFLL-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylquinolin-8-yl)acetate is an organic compound with the molecular formula C13H13NO2 It is a derivative of quinoline, featuring a methyl group at the 2-position and an acetate group at the 8-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylquinolin-8-yl)acetate typically involves the reaction of 2-methylquinoline with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the ester bond. The reaction can be represented as follows:

[ \text{2-methylquinoline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methylquinolin-8-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methyl and acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.

Scientific Research Applications

Methyl 2-(2-methylquinolin-8-yl)acetate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound can be used in studies related to enzyme inhibition and molecular interactions.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methylquinolin-8-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: A precursor in the synthesis of Methyl 2-(2-methylquinolin-8-yl)acetate.

    Quinoline: The parent compound of the quinoline family.

    Methyl 2-quinolylacetate: A similar ester derivative with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an acetate group on the quinoline ring makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-(2-methylquinolin-8-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-6-7-10-4-3-5-11(13(10)14-9)8-12(15)16-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYIDFCWKYEFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2CC(=O)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(2-methylquinolin-8-yl)acetic acid (1.45 g, 7.21 mmol) in dry MeOH (100 mL) was added chlorotrimethylsilane (1.82 mL, 14.4 mmol) dropwise at 0° C. After addition, the reaction mixture was stirred at reflux for 2 hours. After cooling to ambient temperature, the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate (50 mL) and saturated sodium bicarbonate (20 mL). The organic layer was separated, washed with brine, dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (5:1 hexane/ethyl acetate) to give methyl 2-(2-methylquinolin-8-yl)acetate (1.35 g, 87.0%) as an oil.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
1.82 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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